4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Description

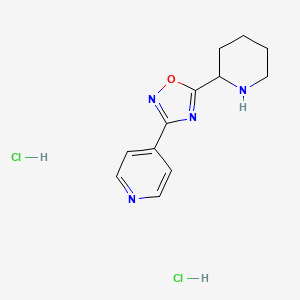

4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety, which is further substituted with a piperidine group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally analogous to intermediates used in enzyme inhibitors (e.g., COMT inhibitors) and prodrug systems, as seen in related oxadiazole derivatives .

Properties

IUPAC Name |

5-piperidin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O.2ClH/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9;;/h4-5,7-8,10,14H,1-3,6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUZZGQRJBZEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable amidoxime with a nitrile under acidic or basic conditions.

Piperidine Ring Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.

Pyridine Ring Attachment: The final step involves coupling the oxadiazole-piperidine intermediate with a pyridine derivative, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products: The major products of these reactions vary based on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways, making it a candidate for drug discovery and development.

Medicine: Medically, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases, including neurological disorders and cancers.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine Dihydrochloride

- Structure : Differs in the position of the piperidine substituent on the oxadiazole ring (piperidin-4-yl vs. piperidin-2-yl).

- Properties :

- Applications : Used in medicinal chemistry as a building block for kinase inhibitors or receptor antagonists, leveraging its pyridine-oxadiazole core.

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride

- Structure : Features an isopropyl group at the oxadiazole 5-position and a piperidine ring at the 3-position.

- Properties: Molecular Formula: C₁₀H₁₈ClN₃O (MW: 247.73) .

- Applications : Primarily a synthetic intermediate; lacks the pyridine moiety, which limits π-π stacking interactions critical for target binding in enzyme inhibitors.

4-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride

- Structure : Replaces piperidine with a smaller azetidine (4-membered ring) at the oxadiazole 5-position.

- Properties: Molecular Formula: C₁₀H₁₂Cl₂N₄O (estimated MW: ~291.14) .

- Applications : The compact azetidine may improve binding in sterically constrained enzyme pockets, though its reduced basicity could weaken ionic interactions.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight | Solubility (HCl Salt) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₄Cl₂N₄O* | ~303.19† | High (dihydrochloride) | 1.2–1.5 |

| 3-(5-Piperidin-4-yl-oxadiazol-3-yl)pyridine | C₁₂H₁₆Cl₂N₄O | 303.19 | High | 1.3–1.6 |

| 2-[5-(Propan-2-yl)-oxadiazol-3-yl]piperidine | C₁₀H₁₈ClN₃O | 247.73 | Moderate | 2.0–2.3 |

| 4-[5-(Azetidin-3-yl)-oxadiazol-3-yl]pyridine | C₁₀H₁₂Cl₂N₄O | ~291.14 | Moderate | 0.8–1.1 |

*Exact formula inferred from analogs in ; †Assumes dihydrochloride form.

Key Observations:

Solubility: The dihydrochloride form of the target compound and its piperidin-4-yl analog ensures superior aqueous solubility compared to non-pyridine derivatives (e.g., isopropyl-substituted compound) .

Lipophilicity: The pyridine-piperidine-oxadiazole scaffold balances moderate LogP values (~1.2–1.6), ideal for oral bioavailability.

Bioactivity : Pyridine-containing analogs (target compound and azetidine derivative) are more likely to engage in π-π interactions with aromatic residues in enzyme active sites, a feature absent in aliphatic-substituted oxadiazoles .

Biological Activity

4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical formula for this compound is with a molecular weight of 267.72 g/mol. The compound is characterized by its oxadiazole ring and piperidine moiety, which contribute to its biological properties.

Research indicates that compounds featuring the oxadiazole structure exhibit a range of biological activities, including anticancer properties. The mechanism often involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Specifically, derivatives of oxadiazoles have been shown to act as agonists for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and cancer therapy .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

The compound's ability to induce apoptosis has been linked to increased expression of pro-apoptotic factors and activation of caspases .

Other Biological Activities

In addition to anticancer effects, the compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives can inhibit bacterial growth, although specific data on this compound remains limited.

- Neurological Effects : The piperidine component may contribute to neuroprotective effects, warranting further investigation into its potential in treating neurodegenerative diseases.

Case Studies

A notable study investigated the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound demonstrated higher cytotoxicity than traditional chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride?

The synthesis typically involves cyclization reactions between precursors such as pyridine-carboxylic acid derivatives and piperidine-containing amidoximes. For example, 1,2,4-oxadiazole rings are formed under mild acidic or basic conditions via condensation, followed by hydrochloride salt formation using HCl gas or concentrated HCl . Key reagents include coupling agents (e.g., EDCI) and dehydrating agents (e.g., PCl₃). Reaction optimization (temperature: 60–80°C, time: 12–24 hrs) is critical to achieving >80% yield.

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related oxadiazole-pyridine analogs, SHELX software (e.g., SHELXL) is widely used for structure refinement, providing bond-length precision within ±0.01 Å and angle precision ±0.1° . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Metrics like R-factor (<5%) and wR₂ (<10%) confirm reliability.

Q. What spectroscopic methods are employed for routine characterization?

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., pyridine δH ~8.5–9.0 ppm; piperidine δH ~1.5–3.0 ppm).

- HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm error.

- FTIR : Detects oxadiazole C=N stretches (~1600 cm⁻¹) and NH/Cl⁻ bands (~3400 cm⁻¹ and ~2400 cm⁻¹, respectively) .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) due to irritant properties.

- Work in a fume hood to avoid inhalation; store at –20°C in airtight containers.

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like regioisomers?

- Regiocontrol : Use sterically hindered bases (e.g., DBU) to direct oxadiazole formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves selectivity via uniform heating .

- Purification : Gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves regioisomers.

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).

- Structural analogs : Compare with 4-(4H-triazol-3-yl)piperidine derivatives, where methyl substitution enhances activity by 10-fold .

- Solubility factors : Use DMSO stock solutions ≤1% v/v to avoid false negatives in cell-based assays.

Q. What computational strategies predict binding modes of this compound to neurological targets?

- Molecular docking : Use AutoDock Vina with receptors like NMDA or σ-1 (PDB: 7SK8). The oxadiazole ring often engages in π-π stacking with Tyr residues.

- MD simulations : 100-ns trajectories assess stability; RMSD <2.0 Å indicates robust binding .

Q. How does protonation state (dihydrochloride form) affect pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.